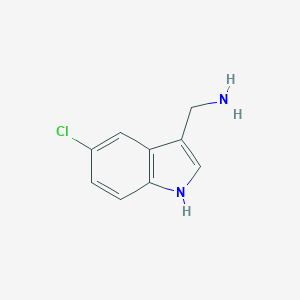

(5-Chloro-1H-indol-3-yl)methanamine

Description

BenchChem offers high-quality (5-Chloro-1H-indol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-1H-indol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHCQPLLALCYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611941 | |

| Record name | 1-(5-Chloro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113188-83-3 | |

| Record name | 5-Chloro-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113188-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (5-Chloro-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-1H-indol-3-yl)methanamine is a halogenated derivative of tryptamine and a member of the larger class of indole compounds, which are of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological relevance of (5-Chloro-1H-indol-3-yl)methanamine.

Chemical and Physical Properties

The fundamental chemical and physical properties of (5-Chloro-1H-indol-3-yl)methanamine are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted or remain to be definitively established in the literature.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂ | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| CAS Number | 113188-83-3 | [1] |

| Appearance | Solid (predicted) | [2] |

| Boiling Point | 369.8 °C at 760 mmHg (Note: This may pertain to the 2-yl isomer) | [3] |

| Melting Point | No data available | [4] |

| Solubility | No data available | |

| pKa (predicted) | 16.41 ± 0.30 | [3] |

| LogP (predicted) | 2.98 | [3] |

Synthesis and Purification

The synthesis of (5-Chloro-1H-indol-3-yl)methanamine can be achieved through a two-step process starting from commercially available 4-chloro-2-methylaniline. The general synthetic workflow involves an initial formylation reaction to construct the indole-3-carbaldehyde intermediate, followed by reductive amination to yield the target primary amine.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction [5]

This procedure outlines the formylation of a substituted aniline to generate the key indole aldehyde intermediate.

-

Materials:

-

4-chloro-2-methyl-aniline

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

-

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF) with stirring.

-

In a separate flask, dissolve 4-chloro-2-methyl-aniline in DMF.

-

Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it into a beaker of ice.

-

Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the solution is basic, which will result in the precipitation of a solid.

-

Filter the precipitated solid, wash it thoroughly with water, and dry it to obtain 5-chloro-1H-indole-3-carbaldehyde.

-

Step 2: Synthesis of (5-Chloro-1H-indol-3-yl)methanamine via Reductive Amination [6]

This protocol describes the conversion of the aldehyde to the primary amine.

-

Materials:

-

5-Chloro-1H-indole-3-carbaldehyde

-

Methanol (MeOH)

-

Aqueous ammonia (NH₃)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 5-chloro-1H-indole-3-carbaldehyde in methanol in a round-bottom flask.

-

Add aqueous ammonia to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

-

After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

-

Add water to the residue and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude (5-Chloro-1H-indol-3-yl)methanamine can be purified using standard laboratory techniques. Column chromatography on silica gel is a common method. A suitable eluent system would typically be a gradient of methanol in dichloromethane, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent the amine product from streaking on the silica gel.

Spectral Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The N-H proton will likely appear as a broad singlet in the downfield region (around 8-9 ppm). The protons on the benzene portion of the indole ring will appear in the aromatic region (around 7-8 ppm), with splitting patterns influenced by the chlorine substituent. The C2-H proton will be a singlet in the aromatic region. The methylene protons of the methanamine group will likely appear as a singlet around 3.8-4.0 ppm, and the amine protons will be a broad singlet that may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbon atom attached to the chlorine (C5) will be in the aromatic region. The carbons of the pyrrole ring (C2 and C3) will have characteristic shifts, with C2 typically being more downfield than C3. The methylene carbon of the methanamine group is expected to resonate in the range of 40-50 ppm.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 180 and an (M+2)⁺ peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole and the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and the methylene group (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Biological Activity and Signaling Pathways

While specific biological studies on (5-Chloro-1H-indol-3-yl)methanamine are limited, the broader class of 5-chloro-indole derivatives has been the subject of significant research in drug discovery.

Potential Therapeutic Applications

-

Anticancer Activity: Many indole derivatives are known to exhibit anticancer properties by targeting various cellular pathways. Halogenated indoles, in particular, have been investigated as inhibitors of key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.

-

Antimicrobial Activity: The indole nucleus is a common scaffold in the development of antimicrobial agents. The lipophilic nature of the chlorine substituent may enhance the ability of the molecule to penetrate microbial cell membranes.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events.

The following diagram illustrates a simplified representation of the EGFR signaling pathway, which could be a potential target for indole derivatives.

Caption: Simplified EGFR signaling cascade.

Safety and Handling

(5-Chloro-1H-indol-3-yl)methanamine should be handled with care in a well-ventilated laboratory setting.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(5-Chloro-1H-indol-3-yl)methanamine is a valuable chemical entity with the potential for further exploration in drug discovery. This technical guide has provided a comprehensive overview of its core chemical properties, a plausible synthetic route, and its potential biological relevance, particularly in the context of anticancer research. Further experimental studies are warranted to fully elucidate its physical properties, spectral characteristics, and pharmacological profile.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

An In-depth Technical Guide on (5-Chloro-1H-indol-3-yl)methanamine

Abstract: This technical guide provides a comprehensive overview of (5-Chloro-1H-indol-3-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and a representative synthetic protocol. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing indole-based scaffolds for the design of novel therapeutic agents. All quantitative data is summarized in tabular format, and key processes are visualized using logical diagrams.

Molecular Structure and Identifiers

(5-Chloro-1H-indol-3-yl)methanamine is a derivative of indole, featuring a chlorine atom at the 5-position of the indole ring and a methanamine group at the 3-position. This substitution pattern makes it a valuable building block for creating more complex molecules with potential biological activity.[1] Its fundamental structure consists of a fused bicyclic system containing a benzene ring and a pyrrole ring.

A summary of its key molecular identifiers is presented below.

| Identifier | Value |

| IUPAC Name | (5-Chloro-1H-indol-3-yl)methanamine |

| CAS Number | 113188-83-3[1][2][3] |

| Molecular Formula | C₉H₉ClN₂[1][2][4] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)CN |

| InChI | InChI=1S/C9H9ClN2/c10-7-1-2-9-8(5-7)6(4-11)3-12-9/h1-3,5,12H,4,11H2 |

| InChIKey | YXFKNJXYJJDMAL-UHFFFAOYSA-N |

Physicochemical and Experimental Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding its use in experimental settings. The properties for (5-Chloro-1H-indol-3-yl)methanamine are summarized from computational predictions and available experimental data.

| Property | Value | Source |

| Molecular Weight | 180.63 g/mol | [1][4] |

| Appearance | Solid (form) | [5] |

| Boiling Point | 369.8 °C at 760 mmHg | [4][6] |

| XLogP3 | 1.2 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Purity | Typically ≥97% | [1][2] |

Synthesis and Experimental Protocols

While (5-Chloro-1H-indol-3-yl)methanamine is commercially available as a chemical intermediate, a detailed experimental protocol for its synthesis is crucial for research and development. No specific synthesis for this exact molecule was found in the surveyed literature; therefore, a robust and common three-step synthetic route starting from 5-chloro-1H-indole is presented below. This pathway involves formylation, oximation, and subsequent reduction.

Disclaimer: This protocol is a representative example based on established organic chemistry methodologies for indole functionalization. It should be performed by trained personnel with appropriate safety precautions.

Overall Synthetic Scheme: 5-Chloro-1H-indole → 5-Chloro-1H-indole-3-carbaldehyde → 5-Chloro-1H-indole-3-carbaldehyde oxime → (5-Chloro-1H-indol-3-yl)methanamine

Step 1: Vilsmeier-Haack Formylation of 5-Chloro-1H-indole

-

Objective: To introduce a formyl group at the C3 position of the indole ring.

-

Procedure:

-

In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C.

-

Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF, maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 5-chloro-1H-indole (1.0 equiv.) in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40°C for 2-3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide (30% w/v) to pH 8-9.

-

The precipitated product, 5-chloro-1H-indole-3-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Oximation of 5-Chloro-1H-indole-3-carbaldehyde

-

Objective: To convert the aldehyde to an oxime, which is a precursor to the amine.

-

Procedure:

-

Suspend 5-chloro-1H-indole-3-carbaldehyde (1.0 equiv.) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv.) and sodium acetate (CH₃COONa, 2.0 equiv.).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the resulting precipitate (5-chloro-1H-indole-3-carbaldehyde oxime) by filtration, wash with water, and dry.

-

Step 3: Reduction of the Oxime to (5-Chloro-1H-indol-3-yl)methanamine

-

Objective: To reduce the oxime to the target primary amine.

-

Procedure:

-

In a dry, nitrogen-flushed, round-bottom flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Add a solution of 5-chloro-1H-indole-3-carbaldehyde oxime (1.0 equiv.) in THF dropwise to the LiAlH₄ suspension at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0°C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure (5-Chloro-1H-indol-3-yl)methanamine.

-

Biological Activity and Potential Applications

No specific biological activities or signaling pathway modulations for (5-Chloro-1H-indol-3-yl)methanamine have been detailed in the surveyed scientific literature. It is primarily cataloged and sold as a chemical building block for use in organic synthesis.[1]

The indole scaffold, however, is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The 3-aminomethylindole motif, in particular, is a key pharmacophore that mimics the structure of tryptophan and serotonin. Derivatives are known to interact with a wide range of biological targets, including:

-

Serotonin (5-HT) Receptors: As agonists or antagonists, relevant for treating neurological disorders.

-

Enzymes: As inhibitors of kinases, monoamine oxidase (MAO), or other enzymes.

-

Antimicrobial and Anticancer Agents: The indole nucleus is a common feature in compounds with cytotoxic or antimicrobial properties.

Therefore, (5-Chloro-1H-indol-3-yl)methanamine serves as a valuable starting point for generating libraries of novel compounds for screening against these and other potential therapeutic targets.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical role of the title compound in drug discovery.

Caption: Proposed synthetic workflow for (5-Chloro-1H-indol-3-yl)methanamine.

Caption: Logical role of the title compound in drug discovery.

References

A Technical Guide to the Biological Activities of 5-Chloro-Indole Derivatives

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its halogenated variants, the 5-chloro-indole moiety has garnered significant attention as a versatile pharmacophore, exhibiting a wide array of biological activities.[1] The introduction of a chlorine atom at the 5-position can substantially modify the molecule's electronic properties and lipophilicity, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of 5-chloro-indole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

5-Chloro-indole derivatives have emerged as a particularly potent class of compounds in oncology research. Their anticancer effects are primarily attributed to the modulation of critical cellular signaling pathways that are often dysregulated in cancer.[1]

Mechanisms of Action

1.1.1 Inhibition of EGFR and BRAF Signaling Pathways A prominent mechanism of action for many 5-chloro-indole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and differentiation, and their over-activation is a hallmark of several malignancies.[2] Certain 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways.[2] These compounds bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the entire signal transduction cascade.[1] This inhibition ultimately leads to the suppression of tumor growth and the induction of apoptosis.[1]

1.1.2 Modulation of the WNT/β-catenin Pathway The WNT signaling pathway is another critical target. A specific derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (also known as RS4690), has been identified as a novel inhibitor of Dishevelled 1 (DVL1).[3] DVL1 is a key cytoplasmic protein that transduces the WNT signal from the Frizzled receptor. By inhibiting the PDZ domain of DVL, these compounds prevent the stabilization of β-catenin, leading to its degradation and the subsequent downregulation of WNT target genes responsible for proliferation.[3]

Quantitative Anticancer Data

The antiproliferative and kinase inhibitory activities of various 5-chloro-indole derivatives have been quantified against multiple cancer cell lines and specific kinases.

Table 1: In Vitro Antiproliferative Activity of 5-Chloro-Indole Derivatives

| Compound | Cell Line | Cancer Type | GI₅₀ (nM) | Reference |

|---|---|---|---|---|

| 3e | Panc-1 | Pancreatic | 29 | [2] |

| MCF-7 | Breast | 29 | [2] | |

| A-549 | Lung | 29 | [2] | |

| 3a | - | - | 35 | [2] |

| 3b | - | - | 31 | [2] |

| (S)-1 (RS4690) | HCT116 | Colon | 7100 (EC₅₀) | [3] |

| trans-[PtCl₂(5ClL)₂] | A2780cis | Ovarian (Cisplatin-Resistant) | 4960 (IC₅₀) | [4] |

| MDA-MB-231 | Triple-Negative Breast | 4830 (IC₅₀) | [4] |

| | HT-29 | Colon | 6390 (IC₅₀) |[4] |

Table 2: Kinase Inhibitory Activity of 5-Chloro-Indole-2-Carboxylate Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3e | EGFR | 68 | [5] |

| BRAFV600E | 35 | [5] | |

| 3a | EGFR | 89 | [5] |

| BRAFV600E | 67 | [5] | |

| 3b | EGFR | 85 | [5] |

| BRAFV600E | 42 | [5] | |

| Erlotinib (Ref.) | EGFR | 80 | [5] |

| BRAFV600E | 60 | [5] |

| Vemurafenib (Ref.) | BRAFV600E | 30 |[5] |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a CO₂ incubator.[6]

-

Compound Treatment: Serial dilutions of the 5-chloro-indole derivatives are prepared in the cell culture medium and added to the wells. The plates are then incubated for a specified period (e.g., 48-72 hours).[6]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]

Protocol 2: ADP-Glo™ Kinase Assay for EGFR/BRAF Inhibition This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1]

-

Kinase Reaction: The kinase (e.g., EGFR, BRAF), the substrate, and the 5-chloro-indole derivative (inhibitor) are combined in a reaction buffer containing ATP. The mixture is incubated at room temperature to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the newly produced ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Signal Measurement: The plate is incubated, and the luminescence is measured with a plate-reading luminometer. The signal intensity is inversely proportional to the kinase activity, allowing for the determination of the inhibitor's IC₅₀ value.

Antimicrobial and Antibiofilm Activity

Certain 5-chloro-indole derivatives have demonstrated significant activity against pathogenic bacteria, particularly in inhibiting biofilm formation, a key virulence factor.[7][8]

Mechanism of Action

Studies on uropathogenic Escherichia coli (UPEC) have shown that 5-chloroindole can inhibit biofilm formation by an average of 67% at a concentration of 20 μg/ml.[7] The mechanism involves the downregulation of virulence genes associated with adhesion, stress regulation, and toxin production.[7][8] These compounds also inhibit bacterial motility (swarming and swimming) and the formation of curli, which are essential for colonization and biofilm integrity.[7]

Quantitative Antimicrobial Data

Table 3: Minimum Inhibitory Concentrations (MICs) of Chloroindoles

| Compound | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-Chloroindole | Uropathogenic E. coli (UPEC) | 75 | [7][8] |

| Vibrio parahaemolyticus | 50 | [9][10] | |

| Staphylococcus aureus | 100 | [8] | |

| Acinetobacter baumannii | 50 | [8] | |

| Candida albicans | 100 | [8] | |

| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [9][10] |

| Staphylococcus aureus | 50 | [8] | |

| Acinetobacter baumannii | 50 | [8] |

| | Candida albicans | 50 |[8] |

Experimental Protocols

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Luria-Bertani broth).[9]

-

Serial Dilution: The 5-chloro-indole compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 30°C for 24 hours).[9]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]

Other Notable Biological Activities

Anti-inflammatory Activity

Indole derivatives have been investigated for their anti-inflammatory properties.[11][12] Certain hybrid molecules incorporating the indole nucleus effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells.[13][14]

Antiviral Activity

The indole scaffold is present in several antiviral agents.[15] While specific data on 5-chloro-indole derivatives is less abundant, related compounds have shown activity. For instance, 5-chloro and 5-chloro-4-fluoro indole derivatives have demonstrated antiviral potency against mutant strains of HIV-1.[15] Other indole derivatives have been tested against a range of viruses, including Hepatitis C Virus (HCV), Yellow Fever Virus (YFV), and SARS-CoV-2.[15][16][17][18]

Neurological Activity

5-Chloroindole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[19][20][21] The 5-HT₃ receptor is a ligand-gated ion channel involved in processes like nausea, vomiting, and anxiety.[19] As a PAM, 5-chloroindole enhances the response of the receptor to its natural agonist, serotonin (5-HT), which may have therapeutic implications.[20][21]

Synthesis and Experimental Workflows

General Synthesis

The 5-chloro-indole core can be synthesized through various routes. A common foundational method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone.[6] Another approach involves a multi-step process starting from indoline, which includes acylation, chlorination, saponification, and final dehydrogenation to yield the 5-chloroindole product.[19]

General Workflow for Biological Screening

The preclinical evaluation of novel 5-chloro-indole derivatives typically follows a standardized workflow to assess their efficacy and mechanism of action.[1]

5-Chloro-indole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their ability to effectively inhibit key signaling pathways in cancer, disrupt bacterial virulence and biofilm formation, and modulate inflammatory and neurological targets makes them attractive candidates for further drug development. The synthetic accessibility of the 5-chloro-indole scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties to develop novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]

- 11. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1- b ]thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00557K [pubs.rsc.org]

- 15. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Chloro-1H-indol-3-yl)methanamine

CAS Number: 113188-83-3

This technical guide provides a comprehensive overview of (5-Chloro-1H-indol-3-yl)methanamine, a halogenated indole derivative of interest to researchers, scientists, and drug development professionals. This document collates available physicochemical data, proposes detailed synthetic routes, and outlines potential experimental protocols for pharmacological evaluation based on the known reactivity and biological significance of the indole scaffold.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 113188-83-3 | [1][2] |

| Molecular Formula | C₉H₉ClN₂ | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| Boiling Point | 369.8 °C at 760 mmHg | [3] |

| Melting Point | Data not available | [3] |

| Solubility | Data not available | |

| Appearance | Solid (predicted) |

Synthesis Methodologies

The synthesis of (5-Chloro-1H-indol-3-yl)methanamine can be achieved through the reduction of a suitable precursor, such as 5-chloro-1H-indole-3-carbonitrile or 5-chloro-1H-indole-3-carbaldehyde. Below are detailed experimental protocols for these synthetic pathways.

Synthesis via Reduction of 5-Chloro-1H-indole-3-carbonitrile

A common and effective method for the synthesis of primary amines from nitriles is reduction using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Precursor: Dissolve 5-chloro-1H-indole-3-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (5-Chloro-1H-indol-3-yl)methanamine.

Synthesis via Reductive Amination of 5-Chloro-1H-indole-3-carbaldehyde

Reductive amination of the corresponding aldehyde provides an alternative route to the target primary amine.

Experimental Protocol:

-

Formation of Imine: Dissolve 5-chloro-1H-indole-3-carbaldehyde (1 equivalent) in methanol. Add ammonium acetate (10 equivalents) and stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for (5-Chloro-1H-indol-3-yl)methanamine are not widely published, the following are predicted spectroscopic characteristics based on its structure and data from similar indole derivatives.

¹H NMR (Proton NMR):

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The presence of the chloro group at the 5-position will influence the chemical shifts and coupling constants of the protons on the benzene ring.

-

Methylene Protons (-CH₂-): A singlet or a multiplet around δ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet which may be exchangeable with D₂O, typically in the range of δ 1.5-3.0 ppm.

-

Indole N-H Proton: A broad singlet in the downfield region, typically δ 8.0-11.0 ppm.

¹³C NMR (Carbon NMR):

-

Aromatic and Indole Carbons: Signals in the aromatic region (δ 110-140 ppm). The carbon bearing the chloro group (C-5) would be expected to show a characteristic chemical shift.

-

Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch (Indole): A sharp peak around 3400-3500 cm⁻¹.

-

N-H Stretch (Amine): Two bands in the region of 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): An expected peak at m/z = 180, with a characteristic isotopic pattern (M+2) at m/z = 182 due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

-

Fragmentation: A prominent fragment would be expected from the loss of the aminomethyl group.

Potential Pharmacological Applications and Experimental Protocols

The indole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous compounds with a wide range of biological activities. Halogenated indoles, in particular, have shown promise in various therapeutic areas. The following sections outline potential pharmacological activities for (5-Chloro-1H-indol-3-yl)methanamine and provide general experimental protocols for their evaluation.

Antimicrobial Activity

Indole derivatives are known to possess antibacterial and antifungal properties.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a series of twofold dilutions of (5-Chloro-1H-indol-3-yl)methanamine in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxic/Anticancer Activity

Many indole derivatives have been investigated for their potential as anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7, A549) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (5-Chloro-1H-indol-3-yl)methanamine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

References

Spectroscopic and Synthetic Analysis of (5-Chloro-1H-indol-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1H-indol-3-yl)methanamine is a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its spectroscopic analysis, a plausible synthetic route, and general experimental protocols. Due to the limited availability of specific experimental data in the public domain for this exact compound, this guide combines data from structurally related analogs with established methodologies to serve as a valuable resource for researchers. This document details predicted spectroscopic data, a generalized synthetic workflow, and the necessary protocols for its characterization, adhering to stringent data presentation and visualization standards.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of a chloro-substituent at the 5-position of the indole ring, coupled with a methanamine group at the 3-position, yields (5-Chloro-1H-indol-3-yl)methanamine, a molecule with potential for diverse pharmacological applications. A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its application in drug development and further research. This guide aims to provide a detailed framework for the analysis of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for (5-Chloro-1H-indol-3-yl)methanamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | Broad Singlet | 1H | N-H (Indole) |

| ~7.6-7.7 | Doublet (d) | 1H | H-4 |

| ~7.3-7.4 | Doublet (d) | 1H | H-7 |

| ~7.1-7.2 | Doublet of Doublets (dd) | 1H | H-6 |

| ~7.0-7.1 | Singlet | 1H | H-2 |

| ~3.8-4.0 | Singlet | 2H | -CH₂-NH₂ |

| ~1.5-2.0 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (5-Chloro-1H-indol-3-yl)methanamine

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-7a |

| ~130 | C-3a |

| ~125 | C-5 |

| ~123 | C-2 |

| ~122 | C-4 |

| ~118 | C-6 |

| ~112 | C-7 |

| ~111 | C-3 |

| ~35-40 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for (5-Chloro-1H-indol-3-yl)methanamine

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3300 | N-H stretch (indole and amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1620-1580 | C=C stretch (aromatic) |

| 1470-1450 | C-N stretch |

| 800-750 | C-H bend (aromatic) |

| 750-700 | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for (5-Chloro-1H-indol-3-yl)methanamine

| m/z Value | Assignment |

| ~180/182 | Molecular Ion Peak [M]⁺ (Isotopic pattern for Cl) |

| ~163/165 | [M-NH₃]⁺ |

| ~151 | [M-CH₂NH₂]⁺ |

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis and spectroscopic analysis of (5-Chloro-1H-indol-3-yl)methanamine.

Synthesis Protocol: A Plausible Route via Reduction of 5-Chloro-1H-indole-3-carbonitrile

A potential synthetic route to (5-Chloro-1H-indol-3-yl)methanamine involves the reduction of 5-chloro-1H-indole-3-carbonitrile.

Materials:

-

5-chloro-1H-indole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF) or other appropriate aprotic solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 5-chloro-1H-indole-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with ethyl acetate.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure (5-Chloro-1H-indol-3-yl)methanamine.

Spectroscopic Analysis Protocols

3.2.1. NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

3.2.2. IR Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

3.2.3. Mass Spectrometry Sample Preparation (ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

Visualizations

Plausible Synthetic Pathway

Caption: Plausible synthetic route to (5-Chloro-1H-indol-3-yl)methanamine.

General Experimental Workflow

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of (5-Chloro-1H-indol-3-yl)methanamine. While experimental data for this specific molecule remains elusive in the public domain, the predicted data and generalized protocols presented herein offer a robust starting point for researchers. The provided workflows and visualizations serve to streamline the process of synthesis and characterization. Further experimental validation is necessary to confirm the presented data and to fully elucidate the biological activity of this promising indole derivative.

References

An In-depth Technical Guide to the Chemical Stability and Degradation of Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation of indole compounds. The indole nucleus is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Understanding its stability is paramount for the development of robust formulations, prediction of shelf-life, and identification of potential degradants. This document details the factors influencing the stability of indole derivatives, their degradation pathways under various stress conditions, and the analytical methodologies for their assessment.

Core Concepts of Indole Stability

The indole ring system, a fusion of a benzene and a pyrrole ring, is an aromatic heterocycle. Its stability is attributed to the delocalization of π-electrons across the bicyclic structure. However, the pyrrole moiety imparts a degree of reactivity, particularly towards electrophilic attack and oxidation, making it susceptible to degradation under certain conditions.

Several key factors influence the stability of indole compounds:

-

pH: The indole ring can be protonated in strong acidic conditions, which can lead to polymerization or other degradative reactions. Some indole derivatives also exhibit instability under alkaline conditions, particularly those with susceptible functional groups.

-

Oxidizing Agents: The electron-rich pyrrole ring is prone to oxidation. Common laboratory and environmental oxidizing agents, such as hydrogen peroxide, atmospheric oxygen, and reactive oxygen species, can lead to a variety of degradation products.

-

Light: Many indole compounds are photosensitive and can undergo degradation upon exposure to UV and visible light. This photodegradation often proceeds through a free-radical mechanism.

-

Temperature: Elevated temperatures can accelerate the rate of degradation, following the principles of chemical kinetics. Thermal degradation can lead to a range of products, depending on the specific indole derivative and the presence of other reactants.

-

Substituents: The nature and position of substituents on the indole ring can significantly impact its stability. Electron-donating groups can increase susceptibility to oxidation, while electron-withdrawing groups can influence the reactivity of the ring in other ways.

Quantitative Stability Data

The stability of indole compounds is highly dependent on their specific structure and the conditions to which they are exposed. The following tables summarize quantitative data for representative indole derivatives under various stress conditions.

Table 1: Stability of Melatonin in Aqueous Solution at Room Temperature Over 28 Days

| pH | Remaining Melatonin (%) |

| 1.0 | > 65% |

| 4.0 | 0 - 4% |

| 7.0 | 0 - 4% |

| 10.0 | 0 - 4% |

| 13.0 | 0 - 4% |

Table 2: Thermal Stability of Melatonin in Aqueous Solution Over 12 Hours

| Temperature (°C) | Remaining Melatonin (%) after 6h | Remaining Melatonin (pg/ml) after 12h |

| 60 | ~85% | 6.7 |

| 70 | ~64% | Not Reported |

| 80 | ~52% | Not Reported |

| 90 | ~37% | 0.80 |

Table 3: Stability of Tryptophan under Various Stress Conditions

| Stress Condition | Observation | Reference |

| H₂O₂ (various conc.) | Concentration-dependent degradation | [1] |

| UV Light | Significant degradation | [1] |

| Temperature (24 days) | Degradation observed at 70°C | [1] |

| Oxidizing Lipids | Minor chemical loss, but decreased bioavailability | [2] |

| H₂O₂ Treatment | 9% loss in bioavailability | [2] |

| Alkali Treatment (0.15 M NaOH, 80°C, 4h) | 10% chemical loss, 46% loss in bioavailability | [2] |

Chemical Degradation Pathways

Indole compounds can degrade through several pathways, including hydrolysis, oxidation, and photolysis. The specific products formed depend on the indole derivative and the reaction conditions.

Oxidative Degradation

Oxidation is a major degradation pathway for many indoles. The reaction can be initiated by various oxidizing agents and often proceeds through radical intermediates. A common pathway involves the formation of indoxyl (3-hydroxyindole), which can be further oxidized to isatin or can dimerize to form indigo and indirubin pigments.[3] Another significant oxidative degradation product is oxindole.[3]

Caption: A simplified diagram of the oxidative degradation pathways of indole.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce the degradation of indole compounds. The specific photoproducts can be diverse and depend on the solvent, the presence of photosensitizers, and the wavelength of light. For example, the photodegradation of indole-3-acetic acid (IAA) is a well-known phenomenon, and its breakdown can be enhanced by the presence of compounds like pyridoxine.[4] The photoionization of indole in aqueous solution is an active pathway leading to the formation of a solvated electron and an indole cation, which can then lead to further reactions.[5]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of an indole compound.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7][8]

4.1.1. General Sample Preparation

Prepare a stock solution of the indole compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

4.1.2. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for a specified period (e.g., 24 hours).

-

Cool the solution to room temperature.

-

Neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

4.1.3. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for a specified period (e.g., 24 hours).

-

Cool the solution to room temperature.

-

Neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

4.1.4. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

4.1.5. Thermal Degradation

-

Place the solid indole compound in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

-

Prepare a solution of the heat-stressed solid in the mobile phase at a concentration of approximately 0.1 mg/mL for HPLC analysis.

4.1.6. Photolytic Degradation

-

Prepare a solution of the indole compound in a suitable solvent at a concentration of approximately 0.1 mg/mL.

-

Expose the solution to a photostability chamber with a controlled light source (e.g., xenon lamp or UV/fluorescent lamps) for a specified duration. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[2]

-

Keep a control sample wrapped in aluminum foil at the same temperature to serve as a dark control.

-

Analyze both the exposed and control samples by HPLC.

Caption: An experimental workflow for conducting forced degradation studies on indole compounds.

Stability-Indicating HPLC-MS Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

4.2.1. Chromatographic Conditions (Example)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. The specific gradient will need to be optimized for the compound of interest and its degradants.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detector: UV detector at a wavelength appropriate for the indole compound (e.g., 220 nm or 280 nm) and a mass spectrometer for identification of degradation products.

4.2.2. Mass Spectrometry Conditions (Example)

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Scan Mode: Full scan to detect all ions, and product ion scan (MS/MS) on the parent compound and suspected degradation products to aid in structural elucidation.

Logical Relationships in Stability Assessment

Decision Tree for Forced Degradation Studies

The design of a forced degradation study should be a logical process aimed at achieving a target degradation of 5-20%. This allows for the detection of degradation products without completely consuming the parent compound.

Caption: A decision tree for optimizing conditions in a forced degradation study.

Troubleshooting Workflow for Stability-Indicating HPLC Methods

Developing a robust stability-indicating HPLC method can present challenges. A systematic troubleshooting approach is crucial for resolving common issues.

Caption: A troubleshooting workflow for common issues in stability-indicating HPLC methods.

Conclusion

The chemical stability of indole compounds is a critical consideration in the development of pharmaceuticals and other chemical products. A thorough understanding of their degradation pathways and the factors that influence their stability is essential for ensuring product quality, safety, and efficacy. The experimental protocols and analytical methodologies outlined in this guide provide a framework for the systematic evaluation of the stability of indole derivatives. By employing a logical and scientifically sound approach to forced degradation studies and the development of stability-indicating methods, researchers can gain valuable insights into the behavior of these important molecules.

References

- 1. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

Potential Therapeutic Targets of (5-Chloro-1H-indol-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-1H-indol-3-yl)methanamine and its structural analogs, built upon the 5-chloroindole scaffold, have emerged as a versatile pharmacophore in medicinal chemistry. While direct therapeutic applications of (5-Chloro-1H-indol-3-yl)methanamine are not yet fully established, the broader class of 5-chloroindole derivatives has demonstrated significant activity against a range of biological targets. This technical guide consolidates the current understanding of these potential therapeutic targets, presenting key quantitative data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and workflows. The information herein is intended to provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 5-chloroindole core structure.

Serotonin 5-HT3 Receptor Modulation

The serotonin 5-HT3 receptor, a ligand-gated ion channel, is a well-established therapeutic target for the management of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting. Several 5-chloroindole derivatives have been investigated for their modulatory effects on this receptor.

Quantitative Data: 5-HT3 Receptor Modulation

| Compound | Target | Assay | Key Finding |

| 5-Chloroindole | Human 5-HT3A Receptor | Intracellular Calcium Influx Assay | Potentiated agonist-induced responses[1][2] |

| 5-Chloroindole | Human 5-HT3A Receptor | Radioligand Binding Assay | Induced a ~2-fold increase in the apparent affinity of 5-HT[1][2] |

Experimental Protocol: Intracellular Calcium Influx Assay for 5-HT3 Receptor Activity

This protocol describes a functional assay to assess the modulatory activity of a test compound on the human 5-HT3A receptor expressed in a stable cell line.[1][2]

Materials:

-

HEK293 cells stably expressing the human 5-HT3A receptor

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid

-

5-HT (Serotonin) solution (agonist)

-

Test compound ((5-Chloro-1H-indol-3-yl)methanamine analog) solution

-

384-well microplates, black, clear bottom

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Culture: Culture HEK293-h5-HT3A cells in appropriate media and conditions until they reach 80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well. Incubate overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in Assay Buffer.

-

Remove the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates for 60 minutes at 37°C in the dark.

-

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist (5-HT) in Assay Buffer.

-

Assay Execution:

-

After incubation, wash the cells with Assay Buffer containing probenecid.

-

Place the plate in a fluorescence microplate reader.

-

Record a baseline fluorescence reading.

-

Add the test compound to the wells and incubate for a predefined period.

-

Inject the 5-HT solution into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence upon agonist addition, in the presence and absence of the test compound, is used to determine the potentiation or inhibition of the 5-HT3 receptor response.

Signaling Pathway: Serotonin 5-HT3 Receptor

Caption: Simplified signaling pathway of the serotonin 5-HT3 receptor.

Anticancer Activity via Kinase Inhibition (EGFR and BRAFV600E)

The epidermal growth factor receptor (EGFR) and the BRAF kinase are critical components of signaling pathways that regulate cell proliferation and survival. Mutations in these kinases are common drivers of various cancers. Certain 5-chloroindole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of these kinases.[3][4][5][6][7]

Quantitative Data: Kinase Inhibition and Antiproliferative Activity

| Compound Class | Target | Assay | IC50 / GI50 (nM) |

| 5-chloro-indole-2-carboxylate derivative (3e) | EGFR (wild-type) | Enzyme Inhibition | 68[4][8][9] |

| 5-chloro-indole-2-carboxylate derivative (3b) | EGFR (wild-type) | Enzyme Inhibition | 74[4][8][9] |

| 5-chloro-indole-2-carboxylate derivative (3e) | EGFR (T790M mutant) | HTRF KinEASE-TK Assay | 9.2[3] |

| 5-chloro-indole-2-carboxylate derivative (3b) | EGFR (T790M mutant) | HTRF KinEASE-TK Assay | 8.6[3] |

| 5-chloro-indole-2-carboxylate derivative (3a) | BRAFV600E | Enzyme Inhibition | 35[3] |

| 5-chloro-indole-2-carboxylate derivative (3b) | BRAFV600E | Enzyme Inhibition | 45[3] |

| 5-chloro-indole-2-carboxylate derivative (3e) | BRAFV600E | Enzyme Inhibition | 67[3] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | Various Cancer Cell Lines | Antiproliferative (MTT) | 29[7] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g) | Various Cancer Cell Lines | Antiproliferative (MTT) | 31[7] |

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against EGFR kinase.[10][11]

Materials:

-

Recombinant human EGFR kinase

-

Kinase Assay Buffer

-

ATP solution

-

Poly(Glu, Tyr) substrate

-

Test compound ((5-Chloro-1H-indol-3-yl)methanamine analog) solution

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white microplates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare 1x Kinase Assay Buffer, and dilute the enzyme, substrate, ATP, and test inhibitor in this buffer.

-

Reaction Setup: In a 384-well white plate, add the following to each well:

-

Test inhibitor or vehicle (DMSO).

-

EGFR enzyme.

-

Substrate/ATP mix.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the test compound.

-

Data Analysis: Calculate the IC50 value of the test compound by plotting the luminescence signal against the compound concentration.

Signaling Pathway: EGFR/BRAF

Caption: Simplified EGFR/BRAF signaling cascade and points of inhibition.

Glycogen Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose. Inhibition of GP is a potential therapeutic strategy for type 2 diabetes. 5-Chloroindole derivatives have been identified as inhibitors of this enzyme.[12][13][14][15]

Quantitative Data: Glycogen Phosphorylase Inhibition

| Compound Class | Target | IC50 (nM) |

| 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative | Brain-type Glycogen Phosphorylase (PYGB) | 90.27[14] |

Experimental Protocol: Glycogen Phosphorylase Colorimetric Assay

This protocol describes a method for measuring the activity of glycogen phosphorylase and the inhibitory effect of test compounds.[16]

Materials:

-

Purified glycogen phosphorylase

-

Glycogen solution

-

Glucose-1-phosphate (G1P)

-

Assay Buffer

-

Enzyme Mix (for detecting G1P)

-

Developer solution

-

Test compound ((5-Chloro-1H-indol-3-yl)methanamine analog) solution

-

96-well clear flat-bottom plate

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add Assay Buffer, Enzyme Mix, Developer, and Glycogen to each well.

-

Compound Addition: Add the test compound at various concentrations or vehicle control to the appropriate wells.

-

Enzyme Addition: Add the glycogen phosphorylase solution to all wells except the blank.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Absorbance Measurement: Measure the absorbance at 450 nm. The absorbance is directly proportional to the glycogen phosphorylase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity and Efflux Pump Inhibition

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major global health concern. Some halogenated indole derivatives have demonstrated direct antimicrobial activity. Furthermore, certain indole compounds can inhibit bacterial efflux pumps, such as NorA, which are responsible for extruding antibiotics from the bacterial cell, thereby restoring the efficacy of existing antibiotics.

Quantitative Data: Anti-MRSA and Efflux Pump Inhibition

| Compound Class | Organism | Assay | MIC (µg/mL) |

| Multi-halogenated indoles | MRSA | Broth Microdilution | 20 - 30[17] |

| Indole derivatives (e.g., SMJ-5) | NorA over-expressing S. aureus | Checkerboard assay with Ciprofloxacin | ≥ 4-fold decrease in Ciprofloxacin MIC[18] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.[17]

Materials:

-

Bacterial strain (e.g., MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound ((5-Chloro-1H-indol-3-yl)methanamine analog) solution

-

96-well microplates

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Ethidium Bromide Efflux Assay for NorA Pump Inhibition

This real-time fluorescence assay measures the ability of a compound to inhibit the NorA efflux pump.[18][19][20]

Materials:

-

S. aureus strain overexpressing the NorA pump (e.g., SA-1199B)

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) solution

-

Glucose

-

Test compound ((5-Chloro-1H-indol-3-yl)methanamine analog) solution

-

Reserpine (positive control)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase, then wash and resuspend the cells in PBS.

-

EtBr Loading: Incubate the bacterial suspension with EtBr in the presence of the test compound or vehicle control.

-

Efflux Initiation: Add glucose to energize the efflux pump.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and monitor the fluorescence of EtBr over time. A decrease in fluorescence indicates efflux of EtBr.

-

Data Analysis: Inhibition of the NorA pump by the test compound will result in a slower decrease in fluorescence (i.e., increased intracellular EtBr retention) compared to the control.

Experimental Workflow: Antimicrobial and Efflux Pump Inhibition Screening

Caption: A general experimental workflow for identifying antimicrobial and efflux pump inhibitory compounds.

WNT/β-catenin Pathway Inhibition (Dishevelled 1)

The WNT/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. The Dishevelled (DVL) proteins are key components in the transduction of the WNT signal. A specific 5-chloroindole derivative has been identified as an inhibitor of DVL1.[21]

Quantitative Data: DVL1 Inhibition and Anticancer Activity

| Compound | Target | Assay | EC50 (µM) |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | DVL1 | In vitro binding inhibition | 0.49[21] |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 colorectal cancer cells | Cell Growth Inhibition | 7.1[21] |

Signaling Pathway: WNT/β-catenin

References

- 1. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-Indole-2-Carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways | Faculty of Pharmacy [b.aun.edu.eg]

- 6. (PDF) Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways (2023) | Lamya H. Al-Wahaibi | 12 Citations [scispace.com]

- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. 5-Chloroindoloyl glycine amide inhibitors of glycogen phosphorylase: synthesis, in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iris.univpm.it [iris.univpm.it]

- 20. Optimized efflux assay for the NorA multidrug efflux pump in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

(5-Chloro-1H-indol-3-yl)methanamine: A Technical Guide for Researchers

An In-depth Review of the Synthesis, Potential Biological Activities, and Relevant Experimental Protocols

This technical guide provides a comprehensive overview of (5-Chloro-1H-indol-3-yl)methanamine, a halogenated indole derivative of interest to researchers in medicinal chemistry, pharmacology, and drug development. Due to the limited availability of direct literature on this specific compound, this document synthesizes information from closely related analogs to provide insights into its potential synthesis, biological activity, and relevant experimental procedures.

Chemical Profile

| Property | Value |

| IUPAC Name | (5-Chloro-1H-indol-3-yl)methanamine |